molecular formula C8H11FN2O B1395747 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 877133-12-5

1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1395747
M. Wt: 170.18 g/mol
InChI Key: IDEKTUKLDOASPX-UHFFFAOYSA-N
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Description

The compound “1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2-fluoroethyl group indicates the presence of a fluorine atom, which can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the aldehyde group is often reactive and can undergo various transformations, such as oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom often affects a compound’s stability, reactivity, and boiling/melting points .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis Techniques : The synthesis of similar pyrazole derivatives, such as 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, has been accomplished through specific methods, highlighting the potential approaches for synthesizing 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008).
  • Formylation Process : The Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles leads to 4-formyl derivatives, providing a relevant pathway for the functionalization of pyrazole compounds (Attaryan et al., 2006).
  • Chemical Structure Analysis : Studies on similar compounds like 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione offer insights into the structural characteristics of pyrazole derivatives, which could be applicable to 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Asiri & Khan, 2011).

Potential Applications in Ligand and Complex Formation

  • Ligand Synthesis : Research on N-Substituted Pyrazolines, which shares structural similarities with the target compound, has shown potential for creating asymmetric imine ligands and mixed metal polynuclear complexes (Loh et al., 2013).
  • Complex Formation : The synthesis and characterization of compounds like 3- and 5-formyl-4-phenyl-1H-pyrazoles, relevant to the target compound, have been explored for the generation of asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).

Biomedical and Chemical Applications

  • Antimicrobial Activity : The synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, suggest possible biomedical applications for 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Hamed et al., 2020).
  • Functionalized Compounds Synthesis : The efficient synthesis of highly functionalized novel symmetric 1,4-dihydropyridines using pyrazole moiety, similar to the compound of interest, indicates its potential in the synthesis of complex chemical structures (Thakrar et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of biological activities exhibited by pyrazole derivatives, this could include further exploration in medicinal chemistry .

properties

IUPAC Name

1-(2-fluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEKTUKLDOASPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCF)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Synthesis routes and methods

Procedure details

To DMF (56 g, 0.75 mol) was added POCl3 (74.55 mL, 0.8 mol) at 0° C. After 30 minutes, to the formed Vilsmaier reagent was added 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole (88 g, 0.62 mol), and the reaction mixture was heated for 16 h at 80° C. The reaction mixture was diluted with dichloromethane (400 mL) and treated with potassium carbonate (600 g) in water (2 L) at 0° C. The organic layer was separated, passed through silica gel (10×10 cm), and evaporated. The liquid residue was crystallized from a mixture of hexane (100 mL) and ether (200 mL), separated by filtration, and dried in vacuo using an oil pump to give 26.3 g (24.9%) of the title product. Satisfactory C,H,N-analysis was obtained. 1H NMR (400 MHz, DMSO-d6): δ 2.33 (s, 3H), 2.48 (s, 3H), 4.36 (dt, J=28 Hz, J=5 Hz, 2H), 4.74 (dt, J=44 Hz, J=5 Hz, 2H), 9.85 (s, 1H). GC-MS calcd for C8H11FN2O: 170.09, found (M+): 170 m/z.
Name
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
74.55 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
24.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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